molecular formula C45H54N7O9P B12385522 DMT-locG(ib) Phosphoramidite

DMT-locG(ib) Phosphoramidite

Cat. No.: B12385522
M. Wt: 867.9 g/mol
InChI Key: UUBFSNDSLDOIDQ-GTXKTLGCSA-N
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Description

DMT-locG(ib) Phosphoramidite is a phosphoramidite monomer used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine and is characterized by the presence of a dimethoxytrityl (DMT) protecting group. The compound has the empirical formula C45H54N7O9P and a molecular weight of 867.93 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-locG(ib) Phosphoramidite typically involves the protection of the guanosine base followed by the introduction of the phosphoramidite group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

DMT-locG(ib) Phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding phosphate derivatives and deprotected oligonucleotides .

Mechanism of Action

The mechanism of action of DMT-locG(ib) Phosphoramidite involves its incorporation into oligonucleotides during the synthesis process. The DMT group protects the hydroxyl group, preventing unwanted reactions. Once incorporated, the DMT group is removed, allowing the oligonucleotide to participate in further biochemical reactions. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of the oligonucleotide .

Comparison with Similar Compounds

Similar Compounds

  • DMT-locA(bz) Phosphoramidite
  • DMT-locC(bz) Phosphoramidite
  • DMT-locT Phosphoramidite

Uniqueness

DMT-locG(ib) Phosphoramidite is unique due to its specific structure, which includes the guanosine base and the DMT protecting group. This structure allows for efficient synthesis of guanosine-containing oligonucleotides, which are crucial for various biological and medical applications .

Properties

Molecular Formula

C45H54N7O9P

Molecular Weight

867.9 g/mol

IUPAC Name

N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1

InChI Key

UUBFSNDSLDOIDQ-GTXKTLGCSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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